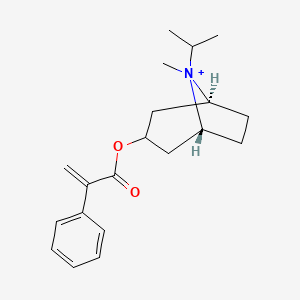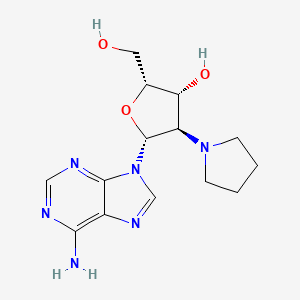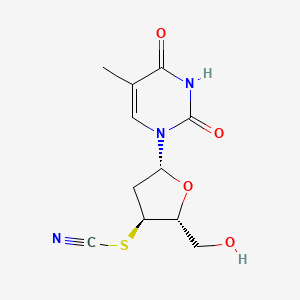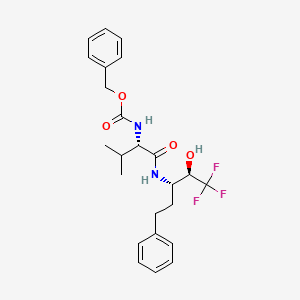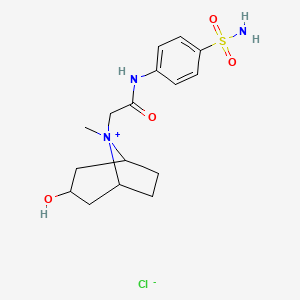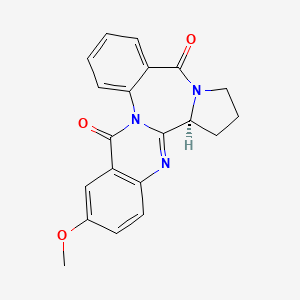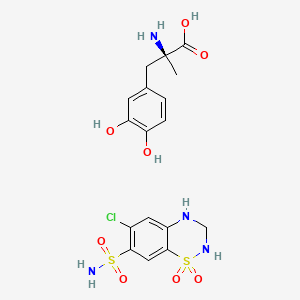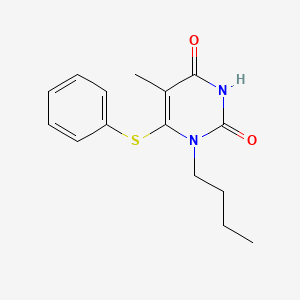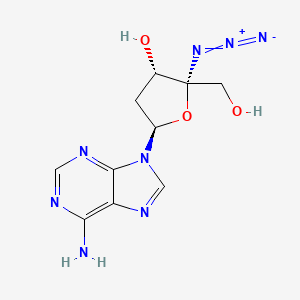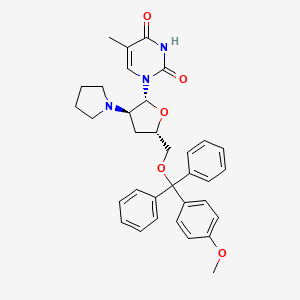
Urea, N-(2,6-bis(1-methylethyl)phenyl)-N'-(3-(1-(1-methyl-1H-indol-3-yl)cyclopentyl)propyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Urea, N-(2,6-bis(1-methylethyl)phenyl)-N’-(3-(1-(1-methyl-1H-indol-3-yl)cyclopentyl)propyl)- is a complex organic compound characterized by its unique structure, which includes a urea moiety linked to a substituted phenyl group and an indole derivative
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multiple steps, starting with the preparation of the substituted phenyl and indole derivatives. The key steps include:
Preparation of 2,6-bis(1-methylethyl)phenyl derivative: This can be achieved through Friedel-Crafts alkylation of phenol with isopropyl chloride in the presence of a Lewis acid catalyst like aluminum chloride.
Synthesis of 1-(1-methyl-1H-indol-3-yl)cyclopentane: This involves the alkylation of indole with cyclopentyl bromide in the presence of a base such as potassium carbonate.
Coupling Reaction: The final step involves the coupling of the two derivatives through a urea linkage. This can be done by reacting the amine group of the indole derivative with the isocyanate group of the phenyl derivative under controlled conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the indole moiety, using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can occur at the urea linkage, potentially using reducing agents like lithium aluminum hydride.
Substitution: The phenyl and indole rings can undergo electrophilic and nucleophilic substitution reactions, respectively, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenating agents, nucleophiles like amines or thiols.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the indole moiety might yield indole-2,3-dione derivatives, while reduction of the urea linkage could result in the formation of amines.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.
Biology
In biological research, the compound’s potential as a ligand for various receptors can be investigated. Its structural features make it a candidate for studying protein-ligand interactions and enzyme inhibition.
Medicine
In medicine, the compound could be explored for its potential therapeutic properties. Its ability to interact with biological targets suggests it might have applications in drug development, particularly in the areas of cancer and neurological disorders.
Industry
In industrial applications, the compound could be used in the development of new materials with specific properties, such as polymers or coatings. Its stability and reactivity make it suitable for various industrial processes.
Mechanism of Action
The mechanism by which this compound exerts its effects involves its interaction with specific molecular targets. For example, it might bind to certain proteins or enzymes, altering their activity. The pathways involved could include signal transduction, gene expression regulation, and metabolic processes.
Comparison with Similar Compounds
Similar Compounds
Urea, N-(2,6-dimethylphenyl)-N’-(3-(1H-indol-3-yl)propyl)-: Similar structure but with different substituents on the phenyl and indole rings.
Urea, N-(2,6-diethylphenyl)-N’-(3-(1H-indol-3-yl)cyclopentyl)-: Another similar compound with variations in the alkyl groups.
Uniqueness
The uniqueness of Urea, N-(2,6-bis(1-methylethyl)phenyl)-N’-(3-(1-(1-methyl-1H-indol-3-yl)cyclopentyl)propyl)- lies in its specific substituents, which confer distinct chemical and biological properties. These differences can affect its reactivity, binding affinity, and overall functionality in various applications.
This detailed overview provides a comprehensive understanding of the compound, its preparation, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
CAS No. |
145131-12-0 |
|---|---|
Molecular Formula |
C30H41N3O |
Molecular Weight |
459.7 g/mol |
IUPAC Name |
1-[2,6-di(propan-2-yl)phenyl]-3-[3-[1-(1-methylindol-3-yl)cyclopentyl]propyl]urea |
InChI |
InChI=1S/C30H41N3O/c1-21(2)23-13-10-14-24(22(3)4)28(23)32-29(34)31-19-11-18-30(16-8-9-17-30)26-20-33(5)27-15-7-6-12-25(26)27/h6-7,10,12-15,20-22H,8-9,11,16-19H2,1-5H3,(H2,31,32,34) |
InChI Key |
YWAREIKCORCVCY-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=C(C(=CC=C1)C(C)C)NC(=O)NCCCC2(CCCC2)C3=CN(C4=CC=CC=C43)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


